5-chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
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Overview
Description
5-chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound that belongs to the pyrrolopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-pyridinamine with 6-chloro-2-(1E)-2-ethoxyethenyl. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
5-chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 5-chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in cell proliferation and survival. By inhibiting this pathway, the compound can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-1H-pyrrolo[3,2-b]pyridine
- 6-methoxy-1H-pyrrolo[2,3-b]pyridine
Uniqueness
5-chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is unique due to the presence of both chlorine and methoxy substituents, which confer distinct electronic and steric properties. These features make it a valuable scaffold for the development of new compounds with enhanced biological activity and selectivity .
Properties
Molecular Formula |
C8H7ClN2O2 |
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Molecular Weight |
198.60 g/mol |
IUPAC Name |
5-chloro-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C8H7ClN2O2/c1-13-8-5(9)2-4-3-6(12)10-7(4)11-8/h2H,3H2,1H3,(H,10,11,12) |
InChI Key |
IRIGMPJXJKTGDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CC(=O)NC2=N1)Cl |
Origin of Product |
United States |
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